molecular formula C10H13FN2 B12985850 (S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline

(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline

Cat. No.: B12985850
M. Wt: 180.22 g/mol
InChI Key: TUYKSOGYUFFKJP-JTQLQIEISA-N
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Description

(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline is a chiral compound featuring a cyclopropyl group, an amino group, and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline typically involves the formation of the cyclopropyl group and its subsequent attachment to the aniline ring. One common method involves the use of Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which is highly trans-selective . Another method includes the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents is an example of an efficient industrial method .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives.

Scientific Research Applications

(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to the target. The fluorine atom can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane carboxylic acid (ACC): A natural precursor of the phytohormone ethylene.

    Cyclopropylamine: A simpler analog with similar structural features.

Uniqueness

(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

5-[(S)-amino(cyclopropyl)methyl]-2-fluoroaniline

InChI

InChI=1S/C10H13FN2/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,12-13H2/t10-/m0/s1

InChI Key

TUYKSOGYUFFKJP-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC(=C(C=C2)F)N)N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)F)N)N

Origin of Product

United States

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